1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine
Overview
Description
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine is a chemical compound with the molecular formula C8H13N3O3S and a molecular weight of 231.27 g/mol It is characterized by the presence of an oxazole ring attached to a methanesulfonyl group, which is further connected to a piperazine ring
Preparation Methods
The synthesis of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine typically involves the reaction of piperazine with a suitable oxazole derivative under controlled conditions. One common method includes the use of 1,2-oxazole-3-methanesulfonyl chloride as a starting material, which reacts with piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The oxazole ring and methanesulfonyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine can be compared with other similar compounds, such as:
1-(1,2-Oxazol-3-ylmethanesulfonyl)azetidine: Similar structure but with an azetidine ring instead of a piperazine ring.
1-(1,2-Oxazol-3-ylmethanesulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
1-(1,2-Oxazol-3-ylmethanesulfonyl)pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(piperazin-1-ylsulfonylmethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c12-15(13,7-8-1-6-14-10-8)11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKODKFKUPQYJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CC2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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